molecular formula C8H9Cl2FN2 B15232526 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hcl

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hcl

Katalognummer: B15232526
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: MQQVLAVGHPESIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding naphthyridine derivative as a solid product. Another method involves the chlorination of a carbonyl derivative using reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production methods for this compound may involve optimized and scalable versions of the laboratory synthetic routes. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

    Reduction: Reduction reactions can convert it to its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while nucleophilic substitution can produce various substituted naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine hydrochloride is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H9Cl2FN2

Molekulargewicht

223.07 g/mol

IUPAC-Name

2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine;hydrochloride

InChI

InChI=1S/C8H8ClFN2.ClH/c9-8-6(10)3-5-4-11-2-1-7(5)12-8;/h3,11H,1-2,4H2;1H

InChI-Schlüssel

MQQVLAVGHPESIP-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=CC(=C(N=C21)Cl)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.